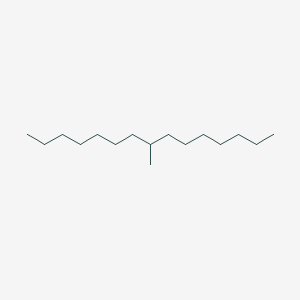![molecular formula C13H20ClN B13748091 3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1173046-76-8](/img/structure/B13748091.png)
3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylphenyl)methyl]piperidine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can lead to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Methylphenyl)methyl]piperidine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
3-[(3-Methylphenyl)methyl]piperidine–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[(3-Methylphenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring.
Uniqueness
3-[(3-Methylphenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to the presence of the 3-methylphenylmethyl group, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Propriétés
Numéro CAS |
1173046-76-8 |
|---|---|
Formule moléculaire |
C13H20ClN |
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
3-[(3-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H |
Clé InChI |
YUEXJUSWCZVULA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


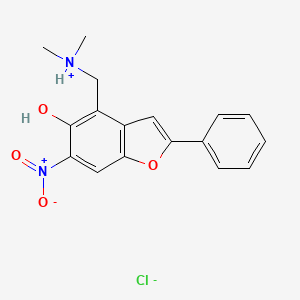
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
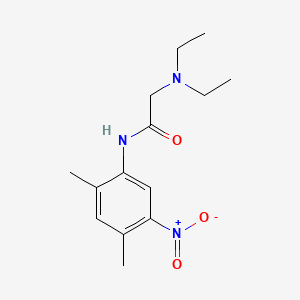
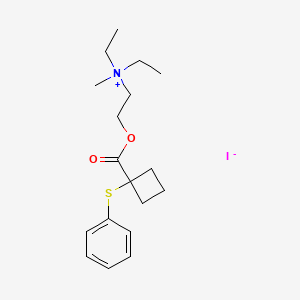
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

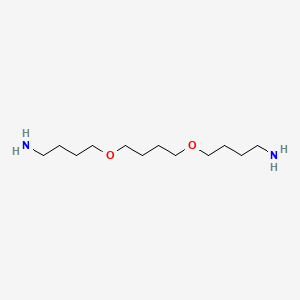
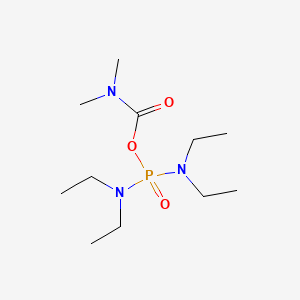
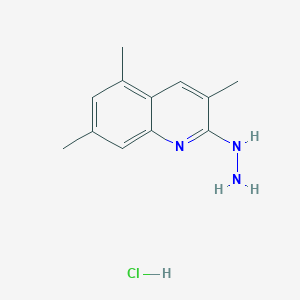
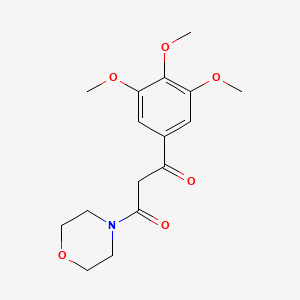
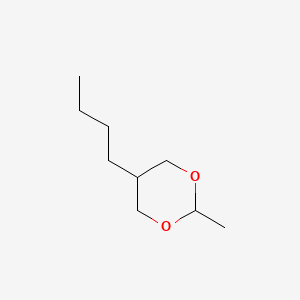
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/no-structure.png)

